REACTION_CXSMILES
|
[F:1][C:2]1[C:3]([O:12][CH3:13])=[C:4]([C:8]([F:11])=[CH:9][CH:10]=1)[C:5]([OH:7])=[O:6].[Li+].CC([N-]C(C)C)C.C(NC(C)C)(C)C.[Li]CCCC.[B:34](OCC)([O:38]CC)[O:35]CC.OS(O)(=O)=O>C1COCC1>[B:34]([C:10]1[CH:9]=[C:8]([F:11])[C:4]([C:5]([OH:7])=[O:6])=[C:3]([O:12][CH3:13])[C:2]=1[F:1])([OH:38])[OH:35] |f:1.2|
|
Name
|
|
Quantity
|
0.94 g
|
Type
|
reactant
|
Smiles
|
FC=1C(=C(C(=O)O)C(=CC1)F)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Li+].CC(C)[N-]C(C)C
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
1.51 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)NC(C)C
|
Name
|
|
Quantity
|
1.5 mL
|
Type
|
reactant
|
Smiles
|
[Li]CCCC
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
resultant solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1.46 g
|
Type
|
reactant
|
Smiles
|
B(OCC)(OCC)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OS(=O)(=O)O
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 15 mins
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The organic phase was separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with Et2O
|
Type
|
CONCENTRATION
|
Details
|
The combined organics were concentrated
|
Type
|
WASH
|
Details
|
the residue solid was washed with H2O and hexane
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
B(O)(O)C1=C(C(=C(C(=O)O)C(=C1)F)OC)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |